N-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride
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Overview
Description
N-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound that belongs to the class of imidoyl chlorides. This compound is characterized by the presence of a trifluoroacetimidoyl group attached to a chlorinated aromatic ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-chloro-6-methylaniline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-chloro-6-methylaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by nucleophiles.
Addition Reactions: The imidoyl chloride group can react with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can yield an imidoyl amine derivative.
Scientific Research Applications
N-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride involves the formation of covalent bonds with nucleophiles. The trifluoroacetimidoyl group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide
- 2-Chloro-6-methylphenyl isocyanate
Uniqueness
N-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific synthetic applications where such reactivity is desired.
Properties
Molecular Formula |
C9H6Cl2F3N |
---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H6Cl2F3N/c1-5-3-2-4-6(10)7(5)15-8(11)9(12,13)14/h2-4H,1H3 |
InChI Key |
XQKNVAIXBAIRFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
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